molecular formula C22H26N2O3 B268502 4-isopropyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide

4-isopropyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide

Cat. No. B268502
M. Wt: 366.5 g/mol
InChI Key: KMAVXXFGIBVRNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-isopropyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.

Mechanism of Action

The exact mechanism of action of 4-isopropyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide is not fully understood. However, studies have suggested that it exerts its effects by modulating various signaling pathways involved in cell growth, apoptosis, and inflammation. It has been found to inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. Additionally, it has been shown to activate the AMPK signaling pathway, which plays a crucial role in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
Studies have shown that 4-isopropyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, reduce oxidative stress and inflammation in neurological disorders, and inhibit the production of pro-inflammatory cytokines in chronic inflammatory diseases. Additionally, it has been shown to improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of type 2 diabetes.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-isopropyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide in lab experiments is its ability to selectively target cancer cells without affecting normal cells. Additionally, it has shown promising results in the treatment of various diseases, making it a potential candidate for drug development. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 4-isopropyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide. One of the areas of focus could be on improving its solubility and bioavailability, which could enhance its effectiveness in vivo. Additionally, further studies could be conducted to elucidate its mechanism of action and identify potential targets for drug development. Furthermore, research could be conducted to investigate its potential applications in other fields, such as cardiovascular diseases and metabolic disorders.

Synthesis Methods

The synthesis of 4-isopropyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide involves the condensation of 4-aminobenzoyl chloride with tetrahydro-2-furanylmethylamine followed by N-alkylation with isopropyl iodide. The final product is obtained through purification using column chromatography.

Scientific Research Applications

4-isopropyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has shown potential in various fields of research, including cancer treatment, neurological disorders, and inflammation. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation. It has also shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease by reducing oxidative stress and inflammation. Additionally, 4-isopropyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of chronic inflammatory diseases.

properties

Product Name

4-isopropyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide

Molecular Formula

C22H26N2O3

Molecular Weight

366.5 g/mol

IUPAC Name

N-[4-(oxolan-2-ylmethylcarbamoyl)phenyl]-4-propan-2-ylbenzamide

InChI

InChI=1S/C22H26N2O3/c1-15(2)16-5-7-18(8-6-16)22(26)24-19-11-9-17(10-12-19)21(25)23-14-20-4-3-13-27-20/h5-12,15,20H,3-4,13-14H2,1-2H3,(H,23,25)(H,24,26)

InChI Key

KMAVXXFGIBVRNV-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCC3CCCO3

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCC3CCCO3

Origin of Product

United States

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